7-Fold Improvement in Antiviral Potency Against Wild-Type HIV-1 Compared to Parent Compound B1
Reverse transcriptase-IN-4 (F10) demonstrates a 7-fold improvement in antiviral potency against wild-type HIV-1 compared to the parent compound B1 in the same cell-based assay. The EC50 value for F10 is 0.053 μM, whereas B1 has an EC50 of 0.370 μM (370 nM) [1]. This quantitative improvement confirms that the azide substitution in the S-N3-DABO scaffold yields a markedly more potent inhibitor than its cyano-substituted predecessor.
| Evidence Dimension | Antiviral potency (EC50) against wild-type HIV-1 |
|---|---|
| Target Compound Data | 0.053 μM |
| Comparator Or Baseline | Parent compound B1: 0.370 μM (370 nM) |
| Quantified Difference | 7-fold improvement in potency |
| Conditions | MT-4 cells infected with wild-type HIV-1 |
Why This Matters
This data point confirms that Reverse transcriptase-IN-4 offers superior antiviral activity compared to the lead compound, making it a preferred candidate for studies requiring high potency against wild-type HIV-1.
- [1] Ling, X., Hao, Q. Q., Huang, W. J., Pannecouque, C., De Clercq, E., Wang, S., & Chen, F. E. (2023). Development of novel S-N3-DABO derivatives as potent non-nucleoside reverse transcriptase inhibitors with improved potency and selectivity. European Journal of Medicinal Chemistry, 247, 115042. View Source
